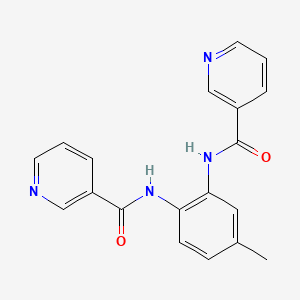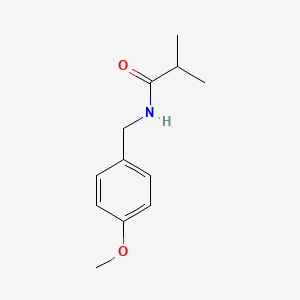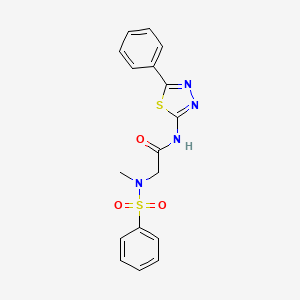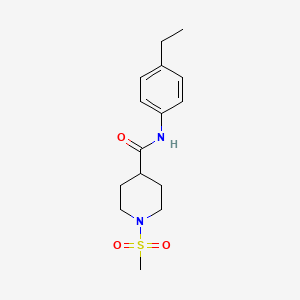
N,N'-(4-methyl-1,2-phenylene)dinicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(4-methyl-1,2-phenylene)dinicotinamide, also known as MNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNA is a derivative of nicotinamide, a vitamin B3 compound, and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
作用機序
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)dinicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the regulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of pro-apoptotic proteins, such as Bax.
実験室実験の利点と制限
One of the main advantages of using N,N'-(4-methyl-1,2-phenylene)dinicotinamide in lab experiments is its low toxicity and high solubility in water and organic solvents, which makes it easy to administer and study. This compound has also been found to have good stability under various conditions, such as high temperature and pH. However, one of the limitations of using this compound is its high cost and limited availability, which may restrict its use in large-scale studies.
将来の方向性
There are several future directions for research on N,N'-(4-methyl-1,2-phenylene)dinicotinamide, including:
1. Investigating the potential therapeutic applications of this compound in various diseases, such as Alzheimer's disease, arthritis, and diabetes.
2. Studying the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, and identifying potential targets for drug development.
3. Developing new synthetic methods for this compound that are more cost-effective and scalable.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Exploring the potential synergistic effects of this compound with other compounds, such as curcumin and resveratrol.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
合成法
N,N'-(4-methyl-1,2-phenylene)dinicotinamide can be synthesized through a multistep process involving the reaction of 4-methyl-1,2-phenylenediamine with nicotinic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is then purified through recrystallization or column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学的研究の応用
N,N'-(4-methyl-1,2-phenylene)dinicotinamide has been found to exhibit various biological activities that make it a promising compound for scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
N-[4-methyl-2-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-6-7-16(22-18(24)14-4-2-8-20-11-14)17(10-13)23-19(25)15-5-3-9-21-12-15/h2-12H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWRAXUWWCMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5757007.png)
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)

![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)
![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)
